molecular formula C11H12N2O B7628155 2-(1H-indol-3-yl)-N-methylacetamide

2-(1H-indol-3-yl)-N-methylacetamide

Cat. No.: B7628155
M. Wt: 188.23 g/mol
InChI Key: SJFMPXJTNLKDLX-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-methylacetamide is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-methylacetamide typically involves the reaction of indole-3-acetic acid with methylamine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-methylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-N-methylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its methylacetamide group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,13H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFMPXJTNLKDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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